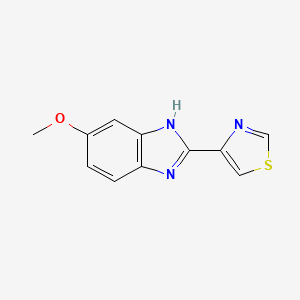![molecular formula C62H111N11O15S B13851282 [1-[5-Ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] hydrogen sulfate](/img/structure/B13851282.png)
[1-[5-Ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclosporin A Sulfate is a cyclic undecapeptide with a variety of biological activities, including immunosuppressive, anti-inflammatory, antifungal, and antiparasitic properties . It is a powerful immunosuppressant approved for use in organ transplantation to prevent graft rejection in kidney, liver, heart, lung, and combined heart-lung transplants . Discovered in 1970 by Borel and Stahelin, Cyclosporin A Sulfate is derived from the fungus Tolypocladium inflatum .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclosporin A Sulfate is synthesized through a complex process involving multiple steps. The synthesis begins with the preparation of the enantiomerically pure amino acid (4R)-4-«E)-2-butenyl-4,N-dimethyl-L-threonine, which is a novel amino acid crucial for the pharmacological activity of Cyclosporin A .
Industrial Production Methods: Industrial production of Cyclosporin A Sulfate is typically achieved through submerged fermentation using fungi of the genus Tolypocladium . The fermentation process is optimized to enhance the yield of Cyclosporin A, which is then extracted and purified for medical use .
Análisis De Reacciones Químicas
Types of Reactions: Cyclosporin A Sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of Cyclosporin A Sulfate include zinc sulfate, acetonitrile, methanol, and acetone . These reagents are used under specific conditions to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of Cyclosporin A Sulfate include various analogues with modified pharmacological properties . These analogues are studied for their potential use in different medical applications.
Aplicaciones Científicas De Investigación
Cyclosporin A Sulfate has a wide range of scientific research applications. It is primarily used as an immunosuppressive agent in organ transplantation to prevent graft rejection . Additionally, it has applications in the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis . Cyclosporin A Sulfate is also being explored for its potential use in cancer treatment due to its immunomodulatory properties . Furthermore, it has antiviral properties and is being investigated for its potential use in treating viral infections such as COVID-19 .
Mecanismo De Acción
Cyclosporin A Sulfate exerts its effects by inhibiting the activation of T cells . This complex inhibits calcineurin, which in turn stops the dephosphorylation and activation of nuclear factor of activated T cells (NF-AT), preventing the transcription of interleukin-2 and other cytokines . This inhibition of T cell activation is crucial for its immunosuppressive effects .
Comparación Con Compuestos Similares
Cyclosporin A Sulfate is unique due to its selective immunosuppressive action and its ability to inhibit T cell activation . Similar compounds include tacrolimus, sirolimus, and everolimus, which are also used as immunosuppressants . Cyclosporin A Sulfate has distinct advantages, such as minimal effects on already activated cytotoxic/suppressor CD8 T cells, granulocytes, and macrophages . This selectivity makes it a preferred choice for preventing graft rejection in organ transplantation .
Propiedades
Fórmula molecular |
C62H111N11O15S |
|---|---|
Peso molecular |
1282.7 g/mol |
Nombre IUPAC |
[1-[5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] hydrogen sulfate |
InChI |
InChI=1S/C62H111N11O15S/c1-25-27-28-40(15)52(88-89(85,86)87)51-56(78)65-43(26-2)58(80)67(18)33-48(74)68(19)44(29-34(3)4)55(77)66-49(38(11)12)61(83)69(20)45(30-35(5)6)54(76)63-41(16)53(75)64-42(17)57(79)70(21)46(31-36(7)8)59(81)71(22)47(32-37(9)10)60(82)72(23)50(39(13)14)62(84)73(51)24/h25,27,34-47,49-52H,26,28-33H2,1-24H3,(H,63,76)(H,64,75)(H,65,78)(H,66,77)(H,85,86,87) |
Clave InChI |
CQDXGGWUGMQJHS-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)OS(=O)(=O)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride](/img/structure/B13851204.png)
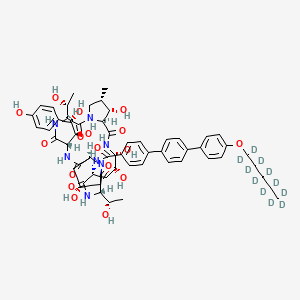
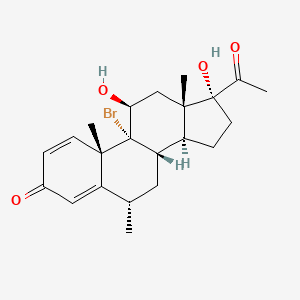

![7-[3-(hydroxymethyl)phenoxy]-2H-chromen-2-one](/img/structure/B13851225.png)
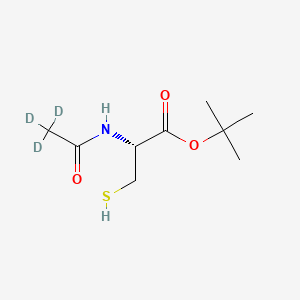
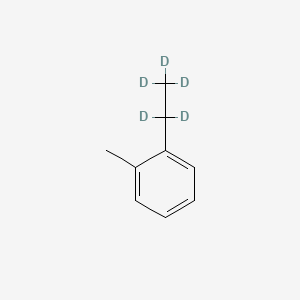

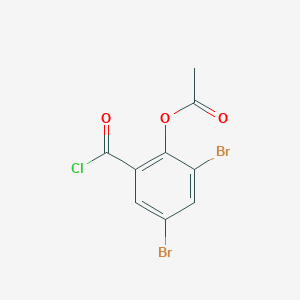
![5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole](/img/structure/B13851248.png)
![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-icos-1-enoxy]propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13851254.png)
![methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13851261.png)
